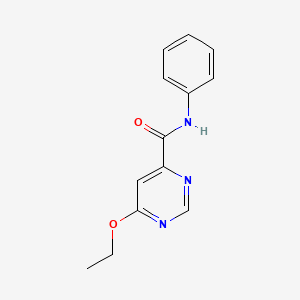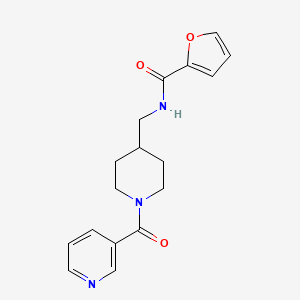
N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
PET Imaging of Microglia
A study highlights the development of a PET radiotracer, [11C]CPPC, which is a derivative of N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide, specific for CSF1R, a microglia-specific marker. This compound allows noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. It has shown potential for studying the immune environment of CNS malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. This advancement is significant for developing new therapeutics targeting neuroinflammation and for measuring drug target engagement (Horti et al., 2019).
Antiprotozoal Agents
Research into N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide derivatives has also shown promising results in the treatment of protozoal infections. For instance, derivatives synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
DNA Binding Agents
Furan amino acids, inspired by proximicin natural products, have been incorporated into the scaffold of DNA-binding hairpin polyamides, showing excellent stabilization of duplex DNA and discrimination of noncognate sequences. This suggests their potential as Py/Im polyamide pairing rules and highlights their application in molecular recognition of DNA (Muzikar et al., 2011).
Antimicrobial Activities
Studies have explored the synthesis and antibacterial activities of furan-carboxamide derivatives, showing significant activity against various microbial strains. This includes research into N-(4-bromophenyl)furan-2-carboxamides and their analogues, which have been evaluated against clinically isolated drug-resistant bacteria, demonstrating potential as effective antibacterial agents (Siddiqa et al., 2022).
Mechanism of Action
Biochemical Pathways
Without specific data, we can’t pinpoint exact pathways affected by this compound. Furan derivatives have been associated with various activities, including anti-inflammatory, antibacterial, and antiviral effects . These actions likely involve intricate biochemical pathways.
Action Environment
Environmental factors play a crucial role in drug action Factors like pH, temperature, and co-administered substances can affect the compound’s stability, efficacy, and overall performance.
properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-4-2-10-23-15)19-11-13-5-8-20(9-6-13)17(22)14-3-1-7-18-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUGUDCIJZGYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

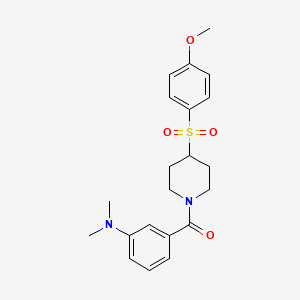
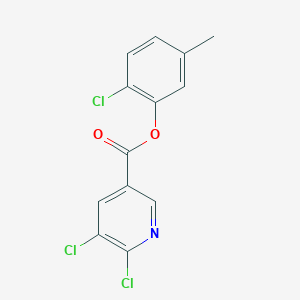
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
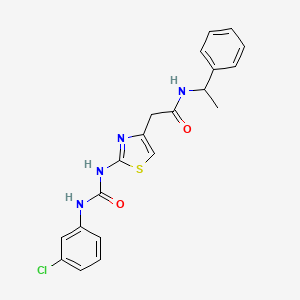
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)
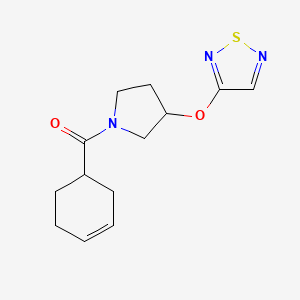
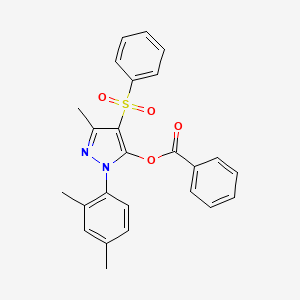
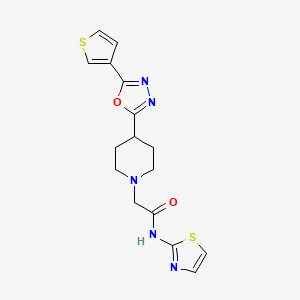
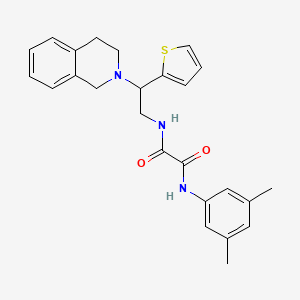
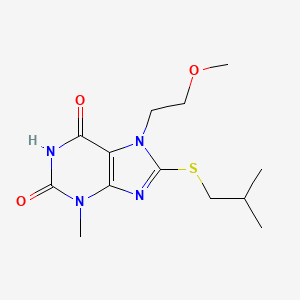
![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)
